2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde
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Overview
Description
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and bromophenyl groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4-diaminopyrimidine with 4-bromoaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with sodium hydroxide as a base. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly solvents and reagents is considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Primary amines or hydrazines in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Condensation: Schiff bases or hydrazones.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anti-cancer or anti-microbial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-iodo-6-substituted pyrimidine derivatives
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2,4-Diamino-6-((4-fluorophenyl)amino)pyrimidine-5-carbaldehyde
Uniqueness
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse biological activities .
Properties
CAS No. |
16597-41-4 |
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Molecular Formula |
C11H10BrN5O |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H10BrN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17) |
InChI Key |
NIDHVFUNUACGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)Br |
Origin of Product |
United States |
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